molecular formula C7H5ClO3S2 B14390205 2H-1,3-Benzoxathiole-4-sulfonyl chloride CAS No. 87474-11-1

2H-1,3-Benzoxathiole-4-sulfonyl chloride

Cat. No.: B14390205
CAS No.: 87474-11-1
M. Wt: 236.7 g/mol
InChI Key: HBZHBBNIHDQPHZ-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxathiole-4-sulfonyl chloride is an organic compound that belongs to the class of benzoxathioles It is characterized by a benzene ring fused to a thiazole ring, with a sulfonyl chloride group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzoxathiole-4-sulfonyl chloride typically involves the reaction of 2-mercaptoaniline with acid chlorides. One common method is the treatment of 2-mercaptoaniline with sulfonyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2H-1,3-Benzoxathiole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2H-1,3-Benzoxathiole-4-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Properties

CAS No.

87474-11-1

Molecular Formula

C7H5ClO3S2

Molecular Weight

236.7 g/mol

IUPAC Name

1,3-benzoxathiole-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClO3S2/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2

InChI Key

HBZHBBNIHDQPHZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(S1)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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